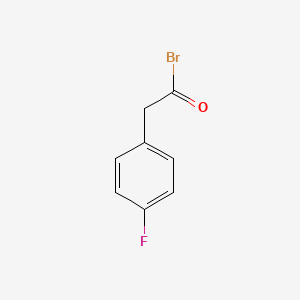
2-(4-Fluorophenyl)acetylbromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenyl)acetylbromide is an organic compound characterized by the presence of a fluorine atom on the phenyl ring and a bromine atom on the acetyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)acetylbromide typically involves the bromination of 2-(4-Fluorophenyl)acetyl chloride. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom. Common reagents used in this process include bromine and acetic acid, with the reaction being conducted at low temperatures to prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to ensure consistency and safety.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(4-Fluorophenyl)acetylbromide undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
Substitution: Formation of amides or thioethers.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids.
Applications De Recherche Scientifique
2-(4-Fluorophenyl)acetylbromide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-(4-Fluorophenyl)acetylbromide involves its reactivity towards nucleophiles and electrophiles. The presence of the bromine atom makes it a good leaving group, facilitating substitution reactions. The fluorine atom on the phenyl ring can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules .
Comparaison Avec Des Composés Similaires
2-(4-Fluorophenyl)acetyl chloride: Similar structure but with a chlorine atom instead of bromine.
4-Fluorophenylacetic acid: Lacks the bromine atom and has a carboxylic acid group instead.
4-Fluorobenzyl bromide: Similar structure but with a benzyl group instead of an acetyl group.
Uniqueness: 2-(4-Fluorophenyl)acetylbromide is unique due to the combination of the fluorine and bromine atoms, which impart distinct reactivity and properties. The presence of both halogens allows for versatile chemical transformations and applications in various fields .
Propriétés
Formule moléculaire |
C8H6BrFO |
|---|---|
Poids moléculaire |
217.03 g/mol |
Nom IUPAC |
2-(4-fluorophenyl)acetyl bromide |
InChI |
InChI=1S/C8H6BrFO/c9-8(11)5-6-1-3-7(10)4-2-6/h1-4H,5H2 |
Clé InChI |
NIXWFSXJIYEJFQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CC(=O)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


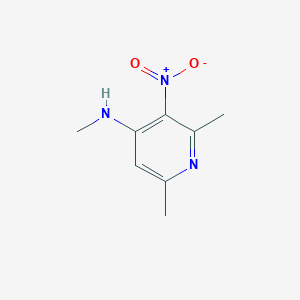
![5-Isopropyl-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B13028466.png)
![1'-tert-Butyl 6-ethyl 4-fluoro-1-methyl-2-oxospiro[indoline-3,4'-piperidine]-1',6-dicarboxylate](/img/structure/B13028470.png)


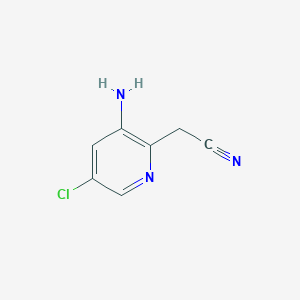
![4-Chloropyrrolo[1,2-d][1,2,4]triazine](/img/structure/B13028500.png)
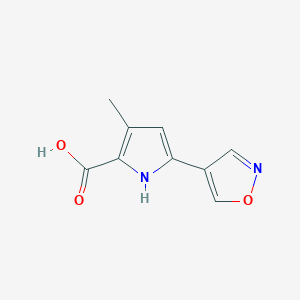
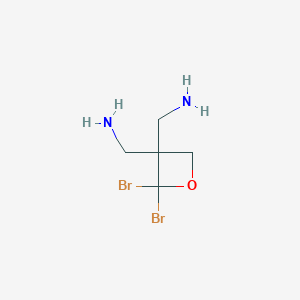
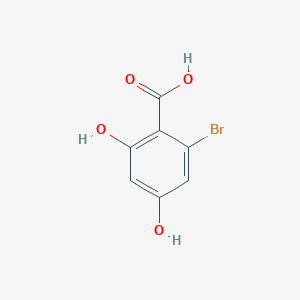

![5-Isopropylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B13028532.png)
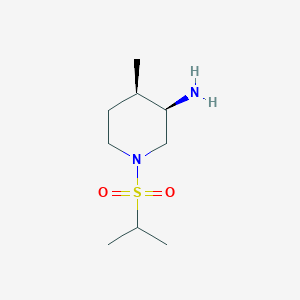
![Benzo[d][1,2,3]thiadiazole-5-carbonitrile](/img/structure/B13028546.png)
